molecular formula C14H22ClNO2 B1583453 N-Methyl-N-(3-chloropropyl)homoveratrylamine CAS No. 36770-74-8

N-Methyl-N-(3-chloropropyl)homoveratrylamine

Cat. No. B1583453
CAS RN: 36770-74-8
M. Wt: 271.78 g/mol
InChI Key: HJBBKVHYQQUPQW-UHFFFAOYSA-N
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Description

N-Methyl-N-(3-chloropropyl)homoveratrylamine (NMCHV) is an organic compound that is widely used in scientific research. It is a versatile and relatively inexpensive compound, making it an attractive option for scientists and researchers. NMCHV has been studied extensively and has been found to have a range of biochemical and physiological effects.

Scientific Research Applications

Reactivity and Synthesis

N-Methyl-N-(3-chloropropyl)homoveratrylamine is involved in various synthetic pathways, particularly in the formation of complex organometallic structures. For example, the compound has been used in the synthesis of eight-membered palladacycles, derived from the insertion of alkenes into the Pd–C bond of cyclopalladated primary arylalkylamines. These structures have pharmaceutical interest and lead to the formation of tetrahydrobenzazocinones, ortho-functionalized phenethylamines, ureas, and isocyanates, showcasing a versatile reactivity profile (García‐López et al., 2012).

Catalysis and Cross-Coupling Reactions

The orthometalated complexes derived from N-Methyl-N-(3-chloropropyl)homoveratrylamine have been applied as efficient catalysts in cross-coupling reactions, such as the Heck reaction. These complexes demonstrate significant activity, leading to the production of cross-coupled products in excellent yields. This highlights the compound's potential in facilitating organic transformations, which are crucial in the synthesis of complex molecules (Hajipour et al., 2009).

Enzyme Inhibition Studies

In the realm of biochemistry, derivatives related to N-Methyl-N-(3-chloropropyl)homoveratrylamine have been explored as enzyme inhibitors. For instance, certain N-alkylamines, which share a structural resemblance, have been investigated for their potential to inhibit lysine-specific demethylase 1 (LSD1), an enzyme involved in epigenetic regulation. These studies contribute to understanding the enzyme's mechanism and exploring therapeutic avenues for diseases associated with epigenetic dysregulation (Culhane et al., 2010).

Environmental and Agricultural Applications

The structure related to N-Methyl-N-(3-chloropropyl)homoveratrylamine, such as 1,3-dichloropropene, has been examined for its effects on soil bacterial communities when used as a soil fumigant. Understanding the impact of such compounds on microbial diversity is crucial for assessing their environmental safety and efficacy in agricultural practices (Liu et al., 2015).

properties

IUPAC Name

3-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClNO2/c1-16(9-4-8-15)10-7-12-5-6-13(17-2)14(11-12)18-3/h5-6,11H,4,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJBBKVHYQQUPQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCCl)CCC1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001192363
Record name N-(3-Chloropropyl)-3,4-dimethoxy-N-methylbenzeneethanamine
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Molecular Weight

271.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-N-(3-chloropropyl)homoveratrylamine

CAS RN

36770-74-8
Record name N-(3-Chloropropyl)-3,4-dimethoxy-N-methylbenzeneethanamine
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Record name N-Methyl-N-(3-chloropropyl)homoveratrylamine
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Record name N-(3-Chloropropyl)-3,4-dimethoxy-N-methylbenzeneethanamine
Source EPA DSSTox
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Record name N-(3-chloropropyl)-3,4-dimethoxy-N-methylphenethylamine
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Record name N-METHYL-N-(3-CHLOROPROPYL)HOMOVERATRYLAMINE
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Synthesis routes and methods I

Procedure details

29 ml of 1-bromo-3-chloropropane were dissolved in 300 ml of dimethylformamide and 24 g of potassium carbonate were added to the solution. A solution of 18 g N-[2-(3,4-dimethoxyphenyl)-ethyl]-N-methylamine in 50 ml of dimethylformamide were added to the reaction mixture with stirring, dropwise within 2 hours. Then the reaction mixture was stirred for another hour. Then the salts formed were filtered off. The filtrate was concentrated at a maximum bath temperature of 50° C. The residue was dissolved in 200 ml of 0.5 m citric acid solution and the solution was extracted to remove unreacted bromochloropropane with methyl-tert-butyl ether. The aqueous phase was then made slightly alkaline by adding sodium hydrogen carbonate and extracted several times with ethyl acetate. Then the combined ethyl acetate extracts were dried with magnesium sulfate and concentrated. 21 g of 3-[N-(2-(3,4-dimethoxyphenyl)-ethyl)-N-methylamino]-propyl chloride were obtained as the residue.
Quantity
29 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step Two
Quantity
18 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

275 gm of benzenesulfonic acid chloride were added to 4 gm of 3-[N-methyl-N-(2-{3,4-dimethoxy-phenyl}-ethyl)amino]-propanol. After standing for 30 minutes, the mixture was dissolved in methylene chloride, washed with an aqueous 30% sodium hydroxide solution and water, dried over sodium sulfate and evaporated in vacuo. After purifying the residue on a silica gel column (eluant: methylene chloride/ethanol) a colorless oil was obtained.
Quantity
275 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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